molecular formula C6H4BBrF2O2 B2371318 (3-Bromo-2,4-difluorophenyl)boronic acid CAS No. 2377609-38-4

(3-Bromo-2,4-difluorophenyl)boronic acid

Cat. No. B2371318
CAS RN: 2377609-38-4
M. Wt: 236.81
InChI Key: GXYAIRRGHDIHNV-UHFFFAOYSA-N
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Description

“(3-Bromo-2,4-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 2377609-38-4 . It has a molecular weight of 236.81 and its IUPAC name is (3-bromo-2,4-difluorophenyl)boronic acid . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Bromo-2,4-difluorophenyl)boronic acid” is 1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Bromo-2,4-difluorophenyl)boronic acid” is a solid at room temperature . It has a boiling point of 305.9±52.0 C at 760 mmHg .

Scientific Research Applications

Catalysis and Organic Synthesis

Tris(pentafluorophenyl)borane, a compound related to boronic acids, is known for its role in homogeneous Ziegler-Natta chemistry. It's a strong boron Lewis acid used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

Synthesis and Crystal Structure Analysis

Amino-3-fluorophenyl boronic acid, derived from similar compounds, is synthesized from 4-bromo-2-fluoroaniline. Its low pKa value and the presence of a pendant amine facilitate attachment to polymers, especially for constructing glucose sensing materials (Das et al., 2003).

Suzuki-Miyaura Coupling Reactions

Polyfluorophenylboronic acid, closely related to the compound , is used in Suzuki-Miyaura reactions, which are challenging due to the tendency of boronic acids to deboronate under basic conditions. These reactions are vital for various applications (Kinzel, Zhang, & Buchwald, 2010).

Boronic Acid Catalysis

Boronic acids, including derivatives, are versatile in chemistry for reactions, molecular recognition, and medical applications. They catalyze reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

Boronic acid's interaction with diols is leveraged in fluorescent sensors to probe carbohydrates and bioactive substances. This review focuses on the fluorescence properties of various boronic acid sensors (Huang et al., 2012).

Borylation Chemistry Advances

Boronic acids are central to borylation reactions in chemistry. Tris(pentafluorophenyl)borane, a similar compound, is extensively used in reactions like borylation, hydrogenation, and Lewis acid catalysis (Lawson & Melen, 2017).

Synthesis of Covalently Linked Conjugates

3-Bromo boron dipyrromethene, similar to the compound , is used to prepare BODIPY–chromophore conjugates, which are significant in photophysical studies and potential applications in imaging and sensing (Khan & Ravikanth, 2011).

Metallocene Activation

Compounds like tris(pentafluorophenyl)boron, related to boronic acids, react with nitrogen-containing compounds to form coordination adducts, which are used in metallocene activation for polymerization of olefins (Focante, Mercandelli, Sironi, & Resconi, 2006).

Sensing Applications

Boronic acids' ability to interact with diols enables their use in sensing applications, biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

Safety and Hazards

“(3-Bromo-2,4-difluorophenyl)boronic acid” is classified as harmful, with hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(3-bromo-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYAIRRGHDIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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